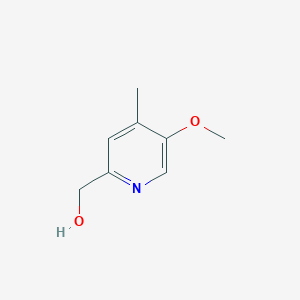
tert-butyl (3S,4S)-3-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (3S,4S)-3-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry. It features a pyrrolidine ring substituted with bromomethyl, tert-butoxycarbonyl, and fluorine groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-3-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves several steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through cyclization reactions.
Introduction of Substituents: The bromomethyl, tert-butoxycarbonyl, and fluorine groups are introduced through selective substitution reactions. Common reagents include brominating agents like N-bromosuccinimide (NBS) for the bromomethyl group, tert-butyl chloroformate for the tert-butoxycarbonyl group, and fluorinating agents like diethylaminosulfur trifluoride (DAST) for the fluorine group.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
tert-butyl (3S,4S)-3-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the tert-butoxycarbonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LAH can produce the corresponding alcohols.
科学的研究の応用
tert-butyl (3S,4S)-3-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is utilized in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of tert-butyl (3S,4S)-3-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl and fluorine groups can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The tert-butoxycarbonyl group provides steric protection, enhancing the compound’s stability and selectivity.
類似化合物との比較
Similar Compounds
(3S,4S)-3-bromomethyl-1-tert-butoxycarbonyl-4-chloropyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
(3S,4S)-3-bromomethyl-1-tert-butoxycarbonyl-4-methylpyrrolidine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
tert-butyl (3S,4S)-3-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the development of drugs with improved pharmacokinetic and pharmacodynamic profiles.
特性
分子式 |
C10H17BrFNO2 |
|---|---|
分子量 |
282.15 g/mol |
IUPAC名 |
tert-butyl (3S,4S)-3-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-5-7(4-11)8(12)6-13/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 |
InChIキー |
FILZGHVWTGNLHC-JGVFFNPUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)CBr |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}-1,3-thiazole](/img/structure/B8566687.png)




![Methyl 2-{[4-bromo-3-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B8566711.png)

![Diethyl [(3-aminopropane-1-sulfonyl)amino]propanedioate](/img/structure/B8566731.png)





![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-pyridin-4-ylmethyl-amine](/img/structure/B8566766.png)
